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molecular formula C12H20O4 B1205205 butyl prop-2-enoate; methyl 2-methylprop-2-enoate CAS No. 25852-37-3

butyl prop-2-enoate; methyl 2-methylprop-2-enoate

Cat. No. B1205205
M. Wt: 228.28 g/mol
InChI Key: AHVOFPQVUVXHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06001903

Procedure details

A glass-made vessel equipped with a reflux condenser, a dropping funnel, a thermometer, a nitrogen blowing-in nozzle and a stirrer was charged with 5 parts of PVA having a mercapto group at only one end thereof (PVA-3: degree of polymerization of 550, degree of hydrolysis of 88.3 mol %, mercapto group content of 3.3×10-5 equivalent/g) and 90 parts of ion-exchanged water, and the PVA was completely dissolved in the water at 95° C. The resultant aqueous solution of the PVA was adjusted to pH=4 with dilute sulfuric acid, and incorporated, under stirring at 150 r.p.m., with 10 parts of methyl methacrylate, 10 parts of n-butyl acrylate and 0.1 part of n-dodecyl mercaptan. Then, the reaction system was replaced with nitrogen, and the temperature in the system was raised to 70° C. Subsequently, emulsion polymerization was initiated by adding to the system, 5 parts of aqueous solution of potassium persulfate having a concentration of 1%. To the system were continuously added the mixture of 40 parts of methyl methacrylate, 40 parts of n-butyl acrylate and 0.4 part of n-dodecyl mercaptan over a period of 2 hours. The polymerization was finished at the time when a conversion of 99.5% was achieved after 3 hours from the start of the polymerization. As a result, there was obtained a stable emulsion of methyl methacrylate/n-butyl acrylate copolymer having a solid concentration of 52.0%. Thereafter, the procedure in Example 1 was repeated to produce the synthetic resin powder except that the emulsion thus obtained was used. The results of evaluation of the powder are given in Tables 3 and 4.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
550
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8].[C:13]([O:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:16])[CH:14]=[CH2:15].C(S)CCCCCCCCCCC.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8].[C:13]([O:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:16])[CH:14]=[CH2:15] |f:4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
550
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Eight
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
incorporated, under stirring at 150 r.p.m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass-made vessel equipped with a reflux condenser, a dropping funnel
ADDITION
Type
ADDITION
Details
a thermometer, a nitrogen blowing-in nozzle and a stirrer was charged with 5 parts of PVA
CUSTOM
Type
CUSTOM
Details
Subsequently, emulsion polymerization
ADDITION
Type
ADDITION
Details
To the system were continuously added
CUSTOM
Type
CUSTOM
Details
was achieved after 3 hours from the start of the polymerization
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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